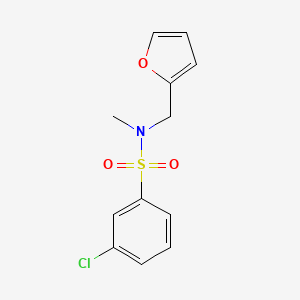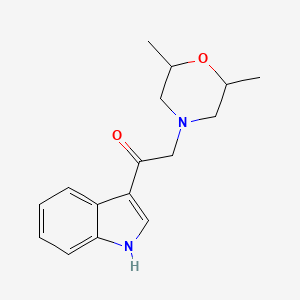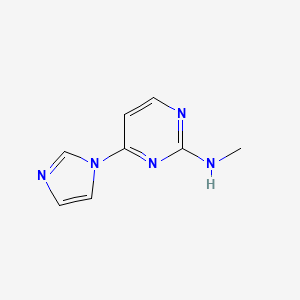
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent inhibitor of dopamine reuptake and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By blocking the reuptake of dopamine, (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone increases the concentration of dopamine in the brain, leading to improved mood, increased motivation, and improved motor function.
Biochemical and Physiological Effects:
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, leading to improved mood and increased motivation. It has also been shown to improve motor function and reduce the symptoms of Parkinson's disease and other movement disorders.
Advantages and Limitations for Lab Experiments
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has a number of advantages and limitations for use in lab experiments. One of the advantages is its potent inhibitory effect on dopamine reuptake, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is its potential for abuse, which makes it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research on (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone. One area of research is the development of new drugs that are based on the structure of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone but have improved pharmacological properties. Another area of research is the study of the long-term effects of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone on the brain and the body, including its potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic applications of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone involves the reaction of cyclopropylmethylamine with benzyl chloride in the presence of sodium hydroxide. The resulting product is then subjected to further purification steps to obtain pure (2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone.
Scientific Research Applications
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
properties
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-8-9-13)16-10-4-7-14(16)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPOKJFXUUEASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylpyrrolidin-1-yl)-cyclopropylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)



![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)




